Citric acid, iron(2+) salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biocompatible Iron Supplementation

Iron deficiency is a global health concern, and ferrous citrate has emerged as a promising and well-tolerated iron supplement. Studies have demonstrated its effectiveness in enhancing iron absorption, particularly in comparison to other iron formulations []. This improved bioavailability is attributed to the chelating properties of citric acid, which form soluble complexes with iron, facilitating its intestinal uptake [].

Drug Delivery Applications

The unique properties of ferrous citrate make it a valuable tool in drug delivery research. Its biocompatibility and ability to form stable complexes with various drugs offer numerous advantages. For instance, research explores its potential for encapsulating and delivering hydrophobic drugs, improving their solubility and bioavailability []. Additionally, ferrous citrate can be used to target specific tissues or cells by attaching targeting moieties to its surface, enhancing drug delivery specificity [].

Synthesis of Nanoparticles

Ferrous citrate plays a crucial role in the synthesis of iron oxide nanoparticles (IONPs), which are widely used in biomedical applications like magnetic resonance imaging (MRI) and drug delivery []. Citric acid acts as a capping agent, controlling the size and stability of the nanoparticles while preventing their aggregation. This allows for the creation of uniform and well-defined IONPs with desired properties for specific applications [].

Environmental Remediation

Research explores the potential of ferrous citrate in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. Its chelating properties allow it to bind to metal ions, forming complexes that can be easily separated from the environment. This approach holds promise for cleaning up sites polluted with various heavy metals, including lead and cadmium [].

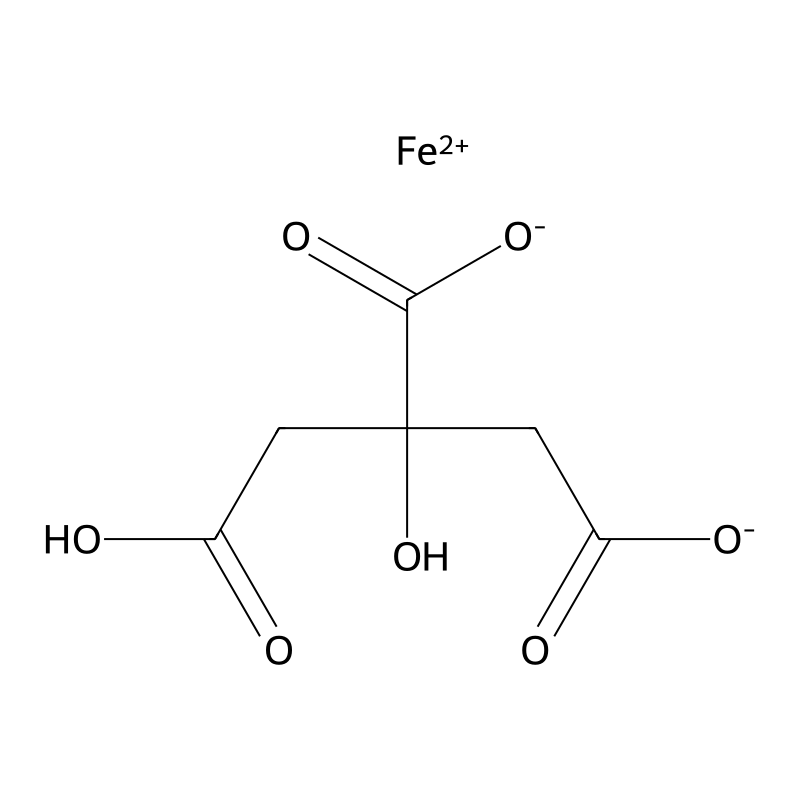

Citric acid, iron(2+) salt, also known as iron(II) citrate, is a coordination complex formed from iron in its +2 oxidation state and citrate anions derived from citric acid. This compound is characterized by its ability to form stable complexes in aqueous solutions, displaying unique properties due to the presence of both the metal ion and the organic ligand. The chemical formula for citric acid, iron(2+) salt is . The compound typically appears as a white crystalline solid and is known for its paramagnetic properties, which result from the weak crystal field created by the carboxylate ligands .

In the body, ferrous citrate dissociates in the stomach, releasing Fe²⁺ ions. These ions are then transported across the intestinal lining into the bloodstream, where they bind to transferrin, a protein that carries iron throughout the body []. Iron is essential for various biological functions, including oxygen transport by red blood cells and enzyme activity [].

In aqueous solutions, citric acid can form chelates with iron ions, enhancing solubility and bioavailability. This property is particularly significant in biological contexts, where it aids in the transport and metabolism of iron in living organisms .

Iron(II) citrate plays a crucial role in biological systems due to its involvement in iron metabolism. It is recognized for its ability to enhance iron absorption in the gastrointestinal tract, making it beneficial for individuals with iron deficiency . The compound also participates in various enzymatic reactions as a cofactor, influencing metabolic pathways related to energy production and cellular respiration.

Moreover, citric acid itself is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for aerobic respiration in many organisms. This highlights the interconnectedness of citric acid and its salts with fundamental biological processes .

Citric acid, iron(2+) salt can be synthesized through several methods:

- Reaction with Ferrous Sulfate: By treating disodium citrate with ferrous sulfate in an aqueous solution, citric acid forms coordination complexes with ferrous ions .

- Direct Reaction: Another method involves directly reacting citric acid with iron filings under controlled conditions to yield the salt .

- Neutralization Process: Neutralizing a solution of ferrous hydroxide with citric acid can also produce this compound.

These synthesis methods highlight the versatility of citric acid as a ligand and its ability to stabilize metal ions.

Citric acid, iron(2+) salt has diverse applications across various fields:

- Nutritional Supplements: It is commonly used as a dietary supplement to treat or prevent iron deficiency anemia due to its enhanced bioavailability compared to other forms of iron .

- Food Industry: The compound serves as a food additive for fortifying products with iron while contributing to flavor enhancement due to its acidic nature .

- Agriculture: It plays a role in soil chemistry by improving the availability of iron for plant uptake, thus aiding in plant growth and health .

- Pharmaceuticals: Used in formulations aimed at correcting iron deficiencies or as part of treatments for conditions like chronic kidney disease .

Research has shown that citric acid enhances the solubility and absorption of iron salts when ingested together. Studies indicate that citrate can form soluble complexes with ferric ions, facilitating their transport across biological membranes . Furthermore, interactions between citric acid and various metal ions have been studied extensively to understand their implications in both nutrition and environmental chemistry.

Citric acid, iron(2+) salt shares similarities with other metal-citrate complexes but exhibits unique characteristics due to the specific oxidation state of iron:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Ferric Citrate | Formed from ferric ions; more stable than ferrous form; used in medical applications. | |

| Calcium Citrate | Used as a calcium supplement; enhances calcium absorption. | |

| Magnesium Citrate | Commonly used as a laxative; aids magnesium absorption. | |

| Zinc Citrate | Utilized for zinc supplementation; supports immune function. |

The uniqueness of citric acid, iron(2+) salt lies in its specific role in enhancing iron bioavailability while being involved in critical metabolic pathways within living organisms. Its paramagnetic properties and stability under certain conditions further distinguish it from other metal-citrate complexes.

Conventional Precipitation Routes Using Iron(II) Sulfate

Conventional precipitation methodologies utilizing iron(II) sulfate represent the most established approach for synthesizing citric acid iron(2+) salt complexes [1]. The fundamental process involves the controlled reaction between ferrous sulfate heptahydrate and citric acid under specific temperature and pH conditions to achieve optimal complex formation [2] [3].

The direct precipitation method employs sodium citrate as the precipitating agent, where ferrous sulfate is dissolved in aqueous solution and subsequently treated with sodium citrate at temperatures ranging from 50 to 55 degrees Celsius [1] [4]. This approach maintains pH conditions between 6.4 and 7.9, facilitating the formation of stable iron citrate complexes with reaction times of 1 to 2 hours [5] [4]. The resulting product typically exhibits a dark brown to red powder appearance with yields achieving 85 percent efficiency [4].

A two-stage precipitation methodology has been developed that incorporates ferrous carbonate as an intermediate compound [6]. The initial stage involves the reaction of ferrous sulfate with sodium carbonate at ambient temperature, generating ferrous carbonate precipitate over 1 to 2 hours [6]. The subsequent stage introduces citric acid to the ferrous carbonate at elevated temperatures of 50 to 55 degrees Celsius, maintaining pH levels between 2.0 and 2.1 [6]. This approach produces granular material with enhanced iron content, achieving yields of 85 to 90 percent [6].

The controlled pH precipitation route represents a more extensive process requiring 16 to 20 hours of reaction time [3]. This methodology maintains pH ranges between 1.5 and 3.0 while operating at temperatures from 25 to 100 degrees Celsius [7]. The extended reaction period facilitates the formation of green crystals after approximately five days, though yields are reduced to 75 to 80 percent [3].

Temperature-controlled precipitation methods operate at elevated temperatures between 80 and 100 degrees Celsius with pH ranges of 6.0 to 8.0 [8]. These conditions require extended reaction periods of 24 to 48 hours to achieve complete complex formation [9]. The resulting crystalline hydrated forms demonstrate yields between 70 and 85 percent [9].

| Method | Temperature (°C) | pH Range | Reaction Time (hours) | Yield (%) | Product Characteristics |

|---|---|---|---|---|---|

| Direct precipitation with sodium citrate | 50-55 | 6.4-7.9 | 1-2 | 85 | Dark brown to red powder |

| Two-stage precipitation (ferrous carbonate intermediate) | 25 (stage 1), 50-55 (stage 2) | 2.0-2.1 | 2-4 total | 85-90 | Granular material with high iron content |

| Controlled pH precipitation | 25-100 | 1.5-3.0 | 16-20 | 75-80 | Green crystals forming after 5 days |

| Temperature controlled precipitation | 80-100 | 6.0-8.0 | 24-48 | 70-85 | Crystalline hydrated form |

Direct Synthesis via Metallic Iron-Citric Acid Reactions

Direct synthesis methodologies utilizing metallic iron sources provide an alternative approach for producing citric acid iron(2+) salt complexes through redox reactions [10] [11] [12]. The fundamental mechanism involves the oxidation of metallic iron by citric acid in aqueous solution, generating ferrous citrate complexes while simultaneously releasing hydrogen gas [10].

Iron filings represent the most commonly employed metallic iron source due to their enhanced surface area facilitating reaction kinetics [10] [12]. The optimal reaction conditions utilize citric acid concentrations between 0.5 and 1.0 molar at temperatures ranging from 90 to 100 degrees Celsius [10]. The stoichiometric ratio of iron to citric acid is maintained at 1:1, with reaction completion occurring within 2 to 3 hours [10]. The resulting products achieve iron content levels between 18 and 22 percent [10].

Iron wool provides an alternative metallic source with increased reactive surface area compared to filings [12]. This approach employs citric acid concentrations of 0.8 to 1.2 molar at temperatures between 80 and 95 degrees Celsius [12]. The enhanced reactivity reduces reaction times to 1 to 2 hours while maintaining a stoichiometric ratio of 1:1.2 iron to citric acid [12]. Products demonstrate elevated iron content ranging from 20 to 24 percent [12].

Metallurgical slag has been investigated as an industrial waste-derived iron source for citric acid complex formation [11]. This methodology utilizes lower citric acid concentrations of 0.3 to 0.6 molar at moderate temperatures between 70 and 80 degrees Celsius [11]. Extended reaction periods of 4 to 6 hours are required due to the reduced reactivity of slag-derived iron [11]. The stoichiometric ratio is adjusted to 1:0.8 iron to citric acid, yielding products with iron content between 15 and 20 percent [11].

Pure iron wire represents the highest purity metallic source, requiring initial cleaning procedures with hydrochloric acid [12]. This approach employs elevated citric acid concentrations of 1.0 to 1.5 molar at moderate temperatures between 25 and 50 degrees Celsius [12]. The reduced temperatures necessitate extended reaction periods of 6 to 12 hours to achieve complete dissolution [12]. The stoichiometric ratio is maintained at 1:1.5 iron to citric acid, producing complexes with iron content ranging from 16 to 20 percent [12].

The reaction mechanism follows the general equation: Iron (solid) + Citric acid (solution) = Iron citrate + Hydrogen gas [10]. The slow in situ generation of iron(II) ions favors the formation of crystalline solids while maintaining low oversaturation levels [10]. The reducing environment prevents oxidation to iron(III) species, ensuring the formation of iron(2+) citrate complexes [10].

| Iron Source | Citric Acid Concentration (M) | Temperature (°C) | Reaction Time (hours) | Stoichiometry (Fe:Citric Acid) | Iron Content (%) |

|---|---|---|---|---|---|

| Iron filings | 0.5-1.0 | 90-100 | 2-3 | 1:1 | 18-22 |

| Iron wool | 0.8-1.2 | 80-95 | 1-2 | 1:1.2 | 20-24 |

| Metallurgical slag | 0.3-0.6 | 70-80 | 4-6 | 1:0.8 | 15-20 |

| Pure iron wire | 1.0-1.5 | 25-50 | 6-12 | 1:1.5 | 16-20 |

Industrial-Scale Fermentation-Derived Production

Industrial-scale fermentation methodologies utilize microorganisms capable of citric acid production under iron-limited conditions to generate citric acid iron(2+) salt complexes [13] [14] [15]. These biotechnological approaches leverage the natural iron-citrate interactions within microbial systems to produce commercially viable iron citrate products [13].

Aspergillus niger strain NW305 represents a gluconate non-producer variant specifically engineered for enhanced citrate secretion under iron limitation [13] [14]. This strain demonstrates optimal performance under iron limitation levels between 1 and 10 micromolar with pH ranges maintained between 3.0 and 5.0 [13]. Operating temperatures are controlled between 28 and 32 degrees Celsius to maximize citrate production rates of 0.5 to 1.2 grams per liter per hour [13]. The iron uptake efficiency ranges from 75 to 85 percent, facilitating the formation of iron citrate complexes [13].

Aspergillus niger strain NW186 functions as both gluconate and oxalate non-producer, providing enhanced specificity for citrate production [13] [14]. This strain operates under more restrictive iron limitation conditions of 1 to 5 micromolar with pH ranges between 3.5 and 4.5 [13]. Temperature conditions are maintained between 30 and 35 degrees Celsius, achieving elevated citrate production rates of 0.8 to 1.5 grams per liter per hour [13]. The iron uptake efficiency demonstrates superior performance at 80 to 90 percent [13].

Acidithiobacillus ferrooxidans represents an iron-oxidizing bacterial species capable of regenerating iron citrate solutions through biooxidation processes [15]. This organism operates under highly acidic conditions with pH ranges between 1.5 and 3.0 and iron limitation levels of 50 to 100 micromolar [15]. Temperature ranges are maintained between 25 and 35 degrees Celsius with citrate production rates of 0.2 to 0.6 grams per liter per hour [15]. The iron uptake efficiency ranges from 60 to 75 percent [15].

Pseudomonas aeruginosa demonstrates the ability to acquire iron from citrate complexes through specific transport mechanisms [16]. This organism operates under neutral pH conditions ranging from 6.0 to 7.5 with iron limitation levels between 10 and 50 micromolar [16]. Temperature conditions are maintained between 25 and 37 degrees Celsius, achieving citrate production rates of 0.3 to 0.8 grams per liter per hour [16]. The iron uptake efficiency ranges from 70 to 80 percent [16].

The fermentation process involves the upregulation of citrate biosynthesis genes under iron-limited conditions, leading to increased citrate secretion as a natural iron siderophore [13] [14]. The citrate functions to increase iron bioavailability through chelation mechanisms, facilitating iron acquisition by the microorganisms [13]. The resulting fermentation broth contains iron citrate complexes that can be recovered through downstream processing techniques [15].

| Microorganism | Iron Limitation Level (μM) | pH Range | Temperature (°C) | Citrate Production Rate (g/L/h) | Iron Uptake Efficiency (%) |

|---|---|---|---|---|---|

| Aspergillus niger NW305 | 1-10 | 3.0-5.0 | 28-32 | 0.5-1.2 | 75-85 |

| Aspergillus niger NW186 | 1-5 | 3.5-4.5 | 30-35 | 0.8-1.5 | 80-90 |

| Acidithiobacillus ferrooxidans | 50-100 | 1.5-3.0 | 25-35 | 0.2-0.6 | 60-75 |

| Pseudomonas aeruginosa | 10-50 | 6.0-7.5 | 25-37 | 0.3-0.8 | 70-80 |

Purification Techniques and Crystal Hydrate Control

Purification methodologies for citric acid iron(2+) salt complexes encompass various techniques designed to achieve high purity products while controlling hydration states [17] [18] [19]. These approaches are essential for producing pharmaceutical and food-grade iron citrate materials with consistent compositional characteristics [17].

Recrystallization from water represents the most fundamental purification technique, involving dissolution of crude iron citrate in purified water at temperatures between 80 and 90 degrees Celsius [17]. The solvent ratio is maintained at 1:1.5 compound to water, facilitating complete dissolution followed by controlled cooling to promote crystal formation [17]. This method achieves recovery yields between 85 and 95 percent while producing monohydrate forms with iron content ranging from 18 to 22 percent [17] [20].

Methanol precipitation provides an alternative purification approach utilizing the differential solubility of iron citrate complexes [5] [4]. The process involves dissolution in aqueous solution followed by slow addition of methanol at temperatures between 25 and 40 degrees Celsius [4]. The solvent ratio of 1:12 compound to methanol facilitates precipitation of purified iron citrate [4]. This technique achieves superior recovery yields of 90 to 95 percent while producing anhydrous forms with elevated iron content of 20 to 24 percent [4].

Ethanol washing procedures utilize ethanol as a purification solvent to remove impurities while maintaining iron citrate integrity [17]. The process operates at temperatures between 25 and 35 degrees Celsius with solvent ratios of 1:3 compound to ethanol [17]. Recovery yields range from 80 to 90 percent, producing dihydrate forms with iron content between 16 and 20 percent [17].

Citrate-dithionite extraction represents a specialized technique for iron separation and purification [21]. This method employs sodium citrate and sodium dithionite solutions at ambient temperatures with sample to extractant ratios of 1:50 [21]. The extraction process achieves recovery yields between 75 and 85 percent while producing variable hydration states with iron content ranging from 15 to 25 percent [21].

Solvent extraction with organic phases utilizes various organic solvents including esters, ketones, and nitriles for purification purposes [17]. These processes operate at temperatures between 40 and 60 degrees Celsius with compound to solvent ratios of 1:5 [17]. Recovery yields range from 70 to 85 percent, enabling controlled hydration with iron content between 18 and 23 percent [17].

Crystal hydrate control is achieved through manipulation of crystallization conditions including temperature, solvent composition, and cooling rates [22] [23]. The formation of specific hydrate forms depends on the water activity and temperature during crystallization processes [22]. Monohydrate forms are favored at elevated temperatures with controlled water content, while dihydrate forms develop under ambient conditions with excess water [20] [24].

The thermal stability of iron citrate hydrates varies with the degree of hydration, with monohydrate forms demonstrating stability up to 275 degrees Celsius [23]. Dehydration processes occur in multiple stages, with initial water loss occurring between 100 and 150 degrees Celsius [23]. Complete dehydration to anhydrous forms requires temperatures exceeding 200 degrees Celsius under controlled atmospheric conditions [23].

| Purification Method | Temperature (°C) | Solvent Ratio | Recovery Yield (%) | Hydrate Form | Iron Content (%) |

|---|---|---|---|---|---|

| Recrystallization from water | 80-90 | 1:1.5 (compound:water) | 85-95 | Monohydrate | 18-22 |

| Methanol precipitation | 25-40 | 1:12 (compound:methanol) | 90-95 | Anhydrous | 20-24 |

| Ethanol washing | 25-35 | 1:3 (compound:ethanol) | 80-90 | Dihydrate | 16-20 |

| Citrate-dithionite extraction | 25 | 1:50 (sample:extractant) | 75-85 | Variable hydration | 15-25 |

| Solvent extraction with organic phases | 40-60 | 1:5 (compound:solvent) | 70-85 | Controlled hydration | 18-23 |

Crystallographic Analysis of Polymorphic Forms

The crystallographic characterization of citric acid, iron(2+) salt reveals multiple structural forms with distinct coordination environments. The most thoroughly characterized polymorphic form is the NICS-2 complex, systematically designated as [Fe(H₂cit)(H₂O)]ₙ, which represents the first neutral ferrous citrate coordination polymer successfully synthesized and structurally characterized [1] [2].

The NICS-2 polymorph crystallizes in the orthorhombic space group P2₁2₁2₁ (No. 19) with unit cell parameters a = 5.9470(4) Å, b = 10.4021(5) Å, c = 13.5773(7) Å, and a unit cell volume of 839.91(8) ų with Z = 4 [1]. This structure consists of one-dimensional chains of corner-sharing FeᴵᴵO₆ octahedra that are additionally cross-linked with citrate ligands, forming a pseudo-three-dimensional framework stabilized by hydrogen bonds [1] [2].

A second crystalline form corresponds to the composition FeC₆H₆O₇·H₂O, obtained through direct reaction of iron filings with citric acid at elevated temperature (90°C) [3]. This polymorph exhibits a 1:1 Fe:citrate stoichiometry and maintains exclusively iron(II) oxidation state, as confirmed by spectrophotometric analysis using 1,10-phenanthroline complexation [3]. The synthetic approach involves a redox reaction where iron metal undergoes oxidation while citric acid serves as both oxidizing agent and complexing ligand, releasing hydrogen gas according to the reaction: Fe(s) + C₆H₈O₇(s) = FeC₆H₆O₇ + H₂(g) [3].

The structural diversity extends to iron(III) citrate systems, where six distinct polymorphic forms have been crystallographically characterized in the solid state, each displaying unique coordination modes of the citrate ligand [4]. These polymorphs demonstrate the remarkable structural flexibility of iron-citrate systems, with coordination environments ranging from mononuclear complexes to polynuclear assemblies.

Thermogravimetric analysis reveals that the hydrated form FeC₆H₆O₇·H₂O exhibits thermal stability up to approximately 548 K, with decomposition proceeding through dehydration followed by oxidative degradation to Fe₂O₃ [3] [2]. The crystalline nature of synthesized materials has been confirmed through X-ray powder diffraction, though single crystal growth remains challenging due to the tendency for rapid crystallization from aqueous solutions [3].

pH-Dependent Coordination Modes in Aqueous Systems

The coordination behavior of citric acid, iron(2+) salt in aqueous systems exhibits profound dependence on solution pH, with distinct speciation patterns emerging across physiologically relevant pH ranges. Systematic studies using frozen solution Mössbauer spectroscopy and electron paramagnetic resonance reveal that coordination modes undergo significant transitions as pH varies from 5.5 to 7.0 [4].

At pH 5.5, corresponding to typical xylem sap conditions, the speciation behavior is primarily controlled by the Fe:citrate molar ratio [4]. At equimolar ratios (1:1), trinuclear polynuclear species predominate, accounting for approximately 96% of total iron content, with the strong coordination saturation requirement of Fe³⁺ driving polynuclear structure formation [4]. As citrate concentration increases to 1:10 Fe:citrate ratio, a mixed speciation emerges with approximately 15% mononuclear species coexisting with polynuclear forms [4].

The pH elevation from 5.5 to 7.0 induces substantial changes in coordination modes due to enhanced citrate deprotonation. The pKₐ values of citric acid (pKₐ₁ = 3.13, pKₐ₂ = 4.76, pKₐ₃ = 6.40, pKₐ₄ = 14.4) indicate that the third carboxyl group undergoes significant deprotonation in this pH range, substantially increasing the coordination ability of citrate ligands [4] [5]. This enhanced deprotonation facilitates mononuclear complex formation when citrate is present in excess.

At pH 7.0, all Fe:citrate ratios except 1:1 show increased mononuclear species formation compared to pH 5.5 conditions [4]. The predominant mononuclear species identified include FeL₂, FeL₂H, and FeL₂H₂ complexes, where L represents the tetrabasic citrate ion C₆H₄O₇⁴⁻ [4]. Spectrophotometric titration and mass spectrometric analysis indicate that FeL₂H complexes exhibit slight prevalence at pH 5.5-6, while FeL₂H₂ species become more significant at pH 7-8 [4] [6].

The coordination environment analysis reveals that mononuclear complexes exhibit extreme rhombic symmetry with distribution of zero-field splitting parameters, indicating multiple slightly different coordination geometries coexisting in solution [4]. This structural diversity likely arises from second coordination sphere effects and varying degrees of hydrogen bonding with solvent molecules.

Stability studies demonstrate that iron(II) citrate complexes maintain their +2 oxidation state across the pH range 2-12, with no precipitation of ferrous hydroxide or ferric hydroxide observed within this range [3]. This remarkable pH stability makes iron(II) citrate particularly suitable for physiological applications where pH variations are encountered.

Spectroscopic Signatures (Mössbauer, EPR, FT-IR)

Mössbauer Spectroscopy Characterization

Mössbauer spectroscopy provides definitive identification of iron oxidation states and coordination environments in citric acid, iron(2+) salt complexes. For iron(II) systems, the NICS-2 polymorph exhibits characteristic Mössbauer parameters consistent with divalent iron in octahedral coordination at both room temperature (300 K) and liquid nitrogen temperature (77 K) [2] [7].

Iron(III) citrate systems display more complex Mössbauer signatures, with two distinct spectral components identified in frozen aqueous solutions [4]. Component 'a' appears as a quadrupole doublet with isomer shift δ = 0.48(1) mm/s and quadrupole splitting Δ = 0.63(1) mm/s for equimolar Fe:citrate solutions, characteristic of trinuclear iron(III) carboxylate complexes [4]. This component exhibits relatively broad linewidth (Γ = 0.55(3) mm/s), attributed to the presence of iron atoms in slightly different coordination environments within the polynuclear structure [4].

Component 'b' manifests as paramagnetic hyperfine structure, indicative of mononuclear high-spin Fe³⁺ species undergoing slow electronic relaxation [4]. Analysis using the slow relaxation limit reveals isomer shift values of δ ≈ 0.59(2) mm/s, consistent with high-spin iron(III) at low temperature [4]. The zero-field splitting parameters determined from spectral fitting indicate D ≈ -0.34 cm⁻¹ for the major component, with a distribution of rhombicity parameter λ centered around 0.33 [4].

Low-temperature measurements (5 K) under applied magnetic field (5 T) enable precise determination of the hyperfine coupling constant A = -21.8(1) T and reveal the coexistence of paramagnetic hyperfine structure from mononuclear species with magnetic sextet patterns from polynuclear assemblies [4]. The magnetic field application enhances spectral resolution by reducing spin-spin relaxation effects, allowing quantitative determination of species distributions.

Electron Paramagnetic Resonance Spectroscopy

EPR spectroscopy provides complementary information on the electronic structure and magnetic properties of paramagnetic iron species in citric acid, iron(2+) salt systems. For iron(III) complexes, the primary EPR signature appears at g_eff ≈ 4.3 (magnetic field ≈ 1540 G), characteristic of mononuclear ferric compounds with rhombic ligand field distortions [4] [8].

The EPR spectrum reveals multiple components reflecting different coordination environments. The dominant signal, accounting for approximately 90% of the paramagnetic signal intensity, corresponds to zero-field splitting parameters D ≈ -0.33 cm⁻¹ and a distribution of rhombicity parameter λ with maximum at 0.33 [4]. Additional minor components exhibit parameters |D| ≈ 0.14 cm⁻¹ (λ ≈ 0.33) and |D| ≈ 0.26 cm⁻¹ (λ ≈ 0.25), indicating the presence of mononuclear iron(III) complexes with distinct ligand symmetries [4].

Polynuclear species contribute a broad EPR signal centered at g ≈ 2.1 (magnetic field ≈ 3200 G) with peak-to-peak width of approximately 1.1 kG [4]. The low intensity of this signal reflects the EPR-silent nature of most Fe³⁺ ions in polynuclear assemblies due to strong antiferromagnetic Fe³⁺—Fe³⁺ interactions [4].

Temperature-dependent studies demonstrate signal stability up to 175 K, with no significant spectral changes observed between slow-cooled and rapidly frozen samples, indicating that freezing rate does not substantially affect the coordination equilibria [4]. The EPR signal intensity exhibits strong dependence on Fe:citrate ratio, decreasing markedly as iron concentration increases relative to citrate [4].

FT-IR Spectroscopic Analysis

Infrared spectroscopy enables identification of coordination modes through characteristic vibrational signatures of the citrate ligand and metal-ligand bonds. For iron(II) citrate complexes, ATR-FTIR analysis reveals coordination-sensitive bands in the carboxylate stretching region around 1600-1700 cm⁻¹ [3] [9].

Comparative analysis with free citric acid and sodium citrate standards allows identification of metal coordination effects. The presence of metal-related peaks, observed exclusively in iron citrate samples, confirms coordination linkage between citrate and iron centers [3]. The coordination mode involves citrate oxygen atoms, consistent with the octahedral geometry observed in crystallographic studies.

For ferric pyrophosphate citrate complexes, detailed FT-IR analysis identifies key vibrational modes: O-H stretch at 3437 cm⁻¹, C=O stretch at 1615 cm⁻¹, C-O stretch at 1391 cm⁻¹, and P=O stretch at 1139 cm⁻¹ [9]. These signatures enable confirmation of both citrate and pyrophosphate coordination to iron centers.

Mass Spectrometric Identification of Oligomeric Species

Mass spectrometry provides direct molecular weight determination and structural elucidation of iron citrate oligomeric species in solution. Electrospray ionization mass spectrometry (ESI-MS) has emerged as the technique of choice for identifying discrete molecular complexes and determining their stoichiometry [10] [11] [6].

For mononuclear species, ESI-MS readily identifies complexes with 1:1 and 1:2 Fe:citrate stoichiometries [10]. The monoiron dicitrate complex [Fe(Cit)₂]⁵⁻ represents a predominant species under citrate excess conditions, with molecular weight varying depending on protonation state [6]. Multiple mononuclear forms coexist, including partially coordinated FeLH and fully coordinated FeL₂, FeL₂H, FeL₂H₂ species, where L denotes the tetrabasic citrate ion C₆H₄O₇⁴⁻ [4].

Oligomeric species detection reveals dinuclear and trinuclear assemblies with characteristic mass spectral signatures. High-resolution ESI-MS identifies dinuclear dicitrate complexes [Fe₂C₁₂H₈O₁₄]²⁻ (m/z = 243.93) and [Fe₂C₁₂H₉O₁₄]⁻ (m/z = 488.87), along with trinuclear tricitrate complexes [Fe₃C₁₈H₁₃O₂₁]²⁻ (m/z = 366.40) and [Fe₃C₁₈H₁₅O₂₂]²⁻ (m/z = 375.40) [11].

Tandem mass spectrometry (MS²) analysis provides structural information through fragmentation patterns. The dinuclear dicitrate complex [Fe₂C₁₂H₈O₁₄]²⁻ undergoes neutral loss of citric acid to yield dinuclear monocitrate complex [Fe₂C₆H₆O₇]²⁻ (m/z = 150.94) [11]. Similarly, trinuclear tricitrate complexes fragment through citric acid loss to form trinuclear dicitrate species [Fe₃C₁₂H₈O₁₄]²⁻ (m/z = 271.89) [11].

Biological samples reveal additional complexity, with xylem sap analysis identifying a tri-iron(III), tri-citrate complex (Fe₃Cit₃) with molecular mass 750.83 Da and molecular formula Fe₃C₁₈H₁₅O₂₂ [12]. This complex, composed of three citrate molecules, three iron atoms, and one oxygen atom, represents a physiologically relevant form involved in long-distance iron transport in plants [12].

The mass spectrometric approach enables quantitative speciation analysis when coupled with liquid chromatography separation. Ion exchange chromatography followed by ESI-MS detection allows determination of individual complex concentrations and their pH-dependent distribution [11]. Results indicate that oligomeric species predominate at low Fe:citrate ratios, while mononuclear complexes become dominant under citrate excess conditions [11] [6].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Therapeutic Uses

The in vitro and in vivo availability of iron from total parenteral nutrition solutions to which ferrous citrate has been added was investigated. In vitro experiments showed that 74% of the added iron was available to transferrin. In 7 patients in whom in vivo availability was tested by red cell incorporation, the mean availability was 81%. It was concluded that ferrous citrate is a safe and effective means of iron supplementation in patients on TPN therapy.

Other CAS

Absorption Distribution and Excretion

This study demonstrated that anticholinergic agents decreased iron absorption in man and animals. Six normal males were given 10 Ci of 59Fe ferrous citrate dissolved in water containing 250 mg of ferrous sulfate after an overnight fast. Whole body counts were done 4 hours later and used as baseline studies. Sixty minutes before the administration of radioiron, the subjects received a dose of 62.5 mg of hexocyclium methosulfate (Tral). The dose was repeated 6 hours later. Four hours after ingestion of radioiron, whole body counting was done. Every 5 days thereafter, for 15 days, a plateau of body radioactivity was reached in all subjects. Percentage absorption was calculated from the final to initial counts, after correction. Similar experiments were done in rats with atropine sulfate. In both experiments, the anticholinergic agent produced a decrease in iron absorption. The effect of atropine persisted when the iron was delivered intragastrically, but not intraduodenally. Another set of experiments showed that iron absorption decreases when radioiron is intraduodenally given in deproteinized acid gastric juice, or in 0.1N HCl, but not when mixed with neutralized gastric juice.

The uptake of ferrous citrate 59Fe was studied in pregnant rats with or without a 4-dimethylamino-stilben(DS)-induced sarcoma tumor. ... The embryo showed higher concentrations of 59Fe. ... Iron loading only affected the embryo liver. Tumors and the placenta showed a different incorporation of 59Fe.

Associated Chemicals

Wikipedia

Methods of Manufacturing

Preparation from citric acid & iron powder: Oroshnik, Haffcke, US patent 2,904,573 (1959 to Ortho); & ferrous salts: Carlson, US patent 3,091,626 (1963 to Scherer).

General Manufacturing Information

Interactions

The effect of a common baby food, strained pears, on the absorption of Fe from human milk was measured. Five adult subjects were initially fed 1 dL of human milk that contained added ferrous citrate 59Fe; the same subjects were later fed human milk and one jar of baby food. Incorporation of 59Fe into red blood cells averaged approximately 1/4 of the administered Fe from the human milk. When the milk was combined with the baby food, incorporation was significantly decreased. The addition of a supplemental food to the diet of the breast-fed infant impairs the bioavailability of the Fe from human milk.

/LABORATORY ANIMALS: Neurotoxicity/ ...Intranigral infusion of lower dose manganese (4.2 nmol) in the present study did not significantly alter dopamine levels in rat striatum. Moreover, manganese completely suppressed both acute lipid peroxidation in substantia nigra and chronic degeneration of the nigrostriatal neurons induced by intranigral infusion of ferrous citrate (4.2 nmol).